5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound that features a bicyclic structure with a sulfur and nitrogen atom incorporated into the ring system
Preparation Methods
The synthesis of 5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a [4+2] cycloaddition reaction enabled by organocatalysis can be employed to construct the bicyclic framework . This method allows for the rapid and enantioselective formation of the desired compound from simple starting materials under mild conditions.
Chemical Reactions Analysis
5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired transformation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis. It serves as a valuable building block for the synthesis of biologically active molecules and natural product-like structures . Additionally, its unique bicyclic framework makes it an attractive target for drug discovery and development, as it can potentially modulate various molecular targets and pathways.
Mechanism of Action
The mechanism of action of 5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane can be compared with other similar compounds, such as 2,7-diazabicyclo[2.2.1]heptane and bicyclo[2.2.1]heptane-1-carboxylates . These compounds share a similar bicyclic framework but differ in their functional groups and overall structure. The presence of the sulfur and nitrogen atoms in this compound makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
5-(4-methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-7-2-3-11-10(12-7)13-5-9-4-8(13)6-14-9/h2-3,8-9H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMRDRQSJGMBGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3CC2CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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